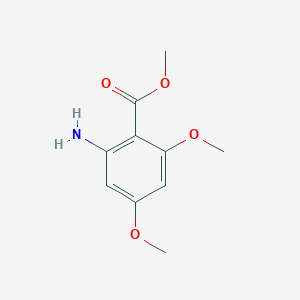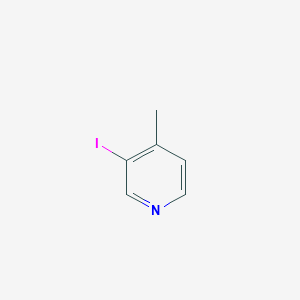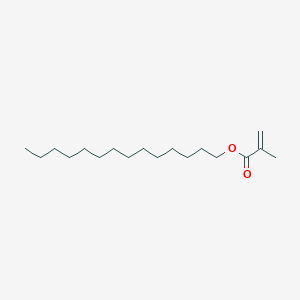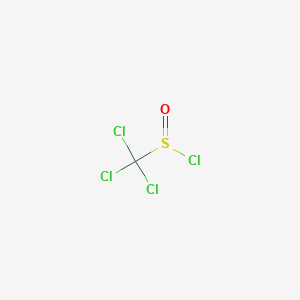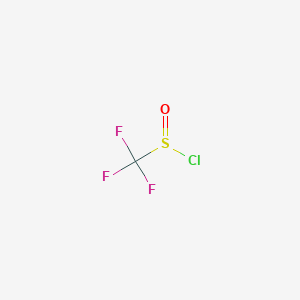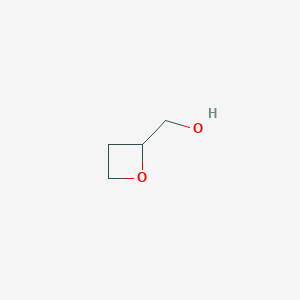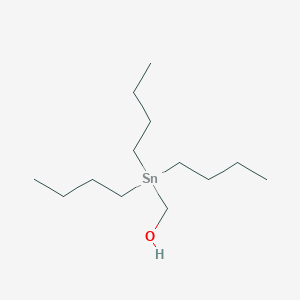
(Tributylstannyl)methanol
Übersicht
Beschreibung
(Tributylstannyl)methanol , also known as tributyl(hydroxymethyl)stannane , has the chemical formula C13H30OSn . Its average mass is approximately 321.087 Da , and the monoisotopic mass is 322.131866 Da . This compound belongs to the class of organotin compounds and contains a tin atom bonded to three butyl groups and a hydroxymethyl group.
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Chromatographic Monitoring of Synthesis
(Tributylstannyl)methanol's formation from tributyltin hydride via unstable lithiated intermediates has been studied. Derivatization methods have been developed to monitor this synthesis using chromatography, addressing challenges like low volatility and poor solubility of the intermediates. This research provides insights into more efficient monitoring of this compound synthesis (Antonucci et al., 1999).
Stille and Suzuki–Miyaura Cross-Coupling Reactions
In the context of Stille and Suzuki–Miyaura cross-coupling reactions, this compound has been used to produce enantiomerically pure products. This research highlights its utility in producing chiral compounds, which are crucial in various chemical and pharmaceutical processes (Malová Križková & Hammerschmidt, 2013).
Preparation of Chiral alpha-oxy-[2H1]methyllithiums
The preparation of chiral alpha-oxy-[2H1]methyllithiums with high enantiomeric excess (ee) involved the use of (tributylstannyl)methyl 2,2,6,6-tetramethylpiperidine-1-carboxylate. This study contributes to understanding the configurational stability of these compounds and their potential applications in stereochemistry and pharmaceutical synthesis (Kapeller et al., 2007).
Methanol-to-Hydrocarbon Chemistry
Research on methanol-to-hydrocarbon chemistry has explored the conversion of methanol to higher alcohols, including the use of metal acetylides, showing the potential of this compound in fuel and energy sectors (Fox et al., 1984).
Ethanol Upgrading with Methanol
Studies have demonstrated the upgrading of ethanol with methanol in water for the production of isobutanol, an improved biofuel. This research signifies the role of this compound in sustainable fuel production and the green chemistry sector (Liu et al., 2016).
Higher Alcohols Synthesis from Syngas
This compound has been implicated in the synthesis of higher alcohols from syngas, contributing to environmentally friendly and economical alternatives for alcohol production in the chemical and energy industries (Luk et al., 2017).
Methanol Adsorption and Desorption Studies
The adsorption and desorption of methanol have been studied to understand surface sites of metal oxide catalysts, where this compound plays a role in probing the nature of these surface sites (Wu et al., 2012).
Wirkmechanismus
Target of Action
(Tributylstannyl)methanol is primarily used in organic synthesis as a chromophore . It is also an effective restenosis inhibitor, which may be due to its ability to inhibit the inflammatory response .
Mode of Action
It is known to be a powerful oxidant . As an oxidant, it can accept electrons from other molecules during chemical reactions, leading to changes in the molecular structure and function of these molecules.
Biochemical Pathways
This compound is involved in the synthesis of benzofuran derivatives . Benzofuran derivatives are a class of organic compounds that have various applications in medicinal chemistry and drug discovery. Additionally, this compound is an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride, which is a metabolite of Mephedrone Hydrochloride . Mephedrone is a stimulant drug related to cathinone and methcathinone .
Result of Action
The molecular and cellular effects of this compound’s action depend on its role in the specific biochemical pathway. For instance, as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride, it contributes to the production of this metabolite . As a restenosis inhibitor, it may help prevent the recurrence of narrowing of blood vessels .
Biochemische Analyse
Biochemical Properties
It is known that it can participate in organic synthesis as a chromophore . It is also a powerful oxidant and can be used to make benzofuran derivatives . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Molecular Mechanism
It is known to participate in organic synthesis and can act as a powerful oxidant
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (Tributylstannyl)methanol can be achieved through a Grignard reaction.", "Starting Materials": [ "Butylmagnesium bromide", "Tin(IV) chloride", "Methanol" ], "Reaction": [ "Add butylmagnesium bromide slowly to a solution of tin(IV) chloride in anhydrous ether under stirring at a temperature of -10°C to -5°C.", "After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature.", "Add methanol to the reaction mixture slowly while maintaining the temperature at -10°C to -5°C.", "Allow the reaction to proceed for an additional 2 hours at the same temperature.", "Quench the reaction by adding water and stirring for 30 minutes.", "Extract the organic layer and dry over anhydrous magnesium sulfate.", "Filter and concentrate the organic layer under reduced pressure to obtain (Tributylstannyl)methanol as a colorless liquid." ] } | |
| 27490-33-1 | |
Molekularformel |
C13H30OSn |
Molekulargewicht |
321.09 g/mol |
IUPAC-Name |
tributylstannylmethanol |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; |
InChI-Schlüssel |
MKBQBFPNTLPOIV-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)CO |
Kanonische SMILES |
CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn] |
Piktogramme |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
1-(Tributylstannyl)methanol; (Hydroxymethyl)tributyltin; Tributyl(hydroxymethyl)stannane; (Tributylstannyl)-methanol; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (tributylstannyl)methanol synthesized effectively?
A1: A two-step procedure offers a convenient and high-yielding synthesis of this compound. [] This method, as described in the paper "Tributyl[(methoxymethoxy)methyl]stannane," begins with the addition of tri-n-butylstannyllithium to paraformaldehyde. [] Subsequent methoxymethylation is then achieved through acetal exchange with dimethoxymethane, facilitated by boron trifluoride etherate and molecular sieves. [] This approach surpasses alternative methods in terms of yield and purity. []
Q2: What are the key analytical techniques used to assess the purity of this compound?
A2: Gas chromatography serves as a reliable method for analyzing the purity of this compound. [] A DB-1701 fused silica capillary column, maintained at specific temperature and pressure conditions, effectively separates the compound from potential impurities. [] The retention time of this compound under these conditions is reported as 13.1 minutes, allowing for accurate identification and quantification. []
Q3: What safety precautions should be considered when handling this compound?
A3: this compound, like all organostannanes, requires careful handling due to its potential toxicity. [] Direct contact should be avoided, and all manipulations should be conducted within a well-ventilated fume hood. [] For long-term storage, the reagent can be stored under nitrogen in a freezer, ensuring its stability and minimizing potential hazards. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



